

A Comprehensive Spectroscopic Guide to 3-(Methylamino)butan-1-ol

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Compound of Interest

Compound Name: 3-(Methylamino)butan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-(Methylamino)butan-1-ol**, a key bifunctional molecule relevant in various scientific fields, including organic synthesis and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to elucidate and verify the molecular structure of this amino alcohol.

Introduction

3-(Methylamino)butan-1-ol ($C_5H_{13}NO$, Molar Mass: 103.16 g/mol) is an amino alcohol characterized by the presence of both a secondary amine and a primary alcohol functional group.^[1] This unique combination allows for a wide range of chemical transformations and applications, making unambiguous structural confirmation paramount. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule, crucial for quality control, reaction monitoring, and regulatory submissions. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Spectroscopic Correlation

A logical first step in spectroscopic analysis is to understand the molecular structure and predict the expected signals. The structure of **3-(Methylamino)butan-1-ol** is presented below, with

each carbon and proton environment systematically labeled for correlation with the spectroscopic data.

Caption: Labeled structure of **3-(Methylamino)butan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(Methylamino)butan-1-ol**, both ^1H and ^{13}C NMR provide critical information.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **3-(Methylamino)butan-1-ol** is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H on OH	Broad singlet	1H	
H on C1	~3.6	Triplet	2H
H on C2	~1.6	Multiplet	2H
H on C3	~2.8	Multiplet	1H
H on C4	~1.1	Doublet	3H
H on N	Broad singlet	1H	
H on C5	~2.4	Singlet	3H

Causality in Chemical Shifts: The protons on C1 are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift (~3.6 ppm). Similarly, the protons on C3 and C5 are influenced by the nitrogen atom. The protons of the methyl group at

C4 are in a more shielded, aliphatic environment and thus appear at a lower chemical shift (~1.1 ppm). The protons on the hydroxyl and amino groups are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly with solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C1	~60
C2	~38
C3	~55
C4	~20
C5	~33

Expert Insights: The carbon atom C1, bonded to the hydroxyl group, is expected to have the highest chemical shift in the aliphatic region (~60 ppm) due to the strong deshielding effect of the oxygen atom. The carbon C3, attached to the nitrogen, will also be deshielded, but to a lesser extent than C1. The methyl carbons (C4 and C5) will be the most shielded and appear at the lowest chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For **3-(Methylamino)butan-1-ol**, the key functional groups are the hydroxyl (-OH) and the secondary amine (-NH-).

Key IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch (Alcohol)	3400-3200	Strong, Broad
N-H Stretch (Sec. Amine)	3350-3310	Weak to Medium, Sharp
C-H Stretch (Aliphatic)	3000-2850	Strong, Sharp
C-O Stretch (Primary Alcohol)	~1050	Strong
C-N Stretch	1250-1020	Medium

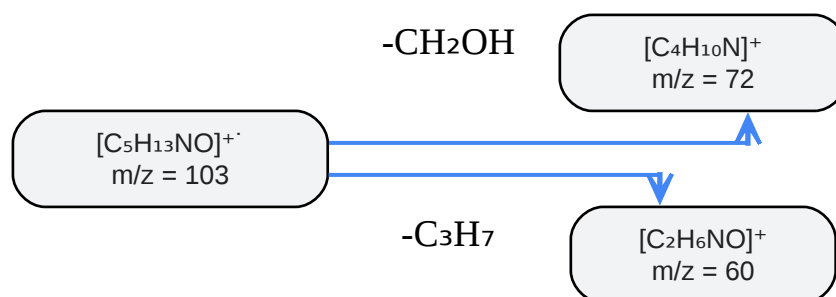
Trustworthiness of Interpretation: The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of an O-H bond involved in hydrogen bonding. A weaker, sharper peak around 3300 cm⁻¹ is characteristic of an N-H stretch. The combination of these two peaks in the high-frequency region of the spectrum would provide strong evidence for the amino alcohol structure. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For **3-(Methylamino)butan-1-ol**, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 103.

Expected Fragmentation Pattern

Alpha-cleavage is a common fragmentation pathway for both alcohols and amines.



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Caption: A simplified potential fragmentation pathway for **3-(Methylamino)butan-1-ol**.

Mechanistic Insights: The molecular ion can undergo fragmentation adjacent to the nitrogen or oxygen atoms. Cleavage of the C1-C2 bond would result in the loss of a CH₂OH radical, leading to a fragment with m/z 72. Alternatively, cleavage of the C2-C3 bond could lead to other characteristic fragments. The relative abundance of these fragment ions provides further structural information.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for an amino alcohol like **3-(Methylamino)butan-1-ol**.

NMR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-(Methylamino)butan-1-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

Caption: A generalized workflow for NMR analysis.

FTIR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation (ATR Method):** Place a small drop of liquid **3-(Methylamino)butan-1-ol** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the infrared spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded prior to the sample.

analysis and automatically subtracted.

Mass Spectrometry Sample Preparation and Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of **3-(Methylamino)butan-1-ol**, integrating ^1H NMR, ^{13}C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in drug development, a thorough understanding and application of these analytical methods are indispensable for ensuring the identity, purity, and quality of chemical entities.

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References

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